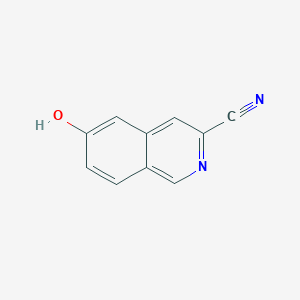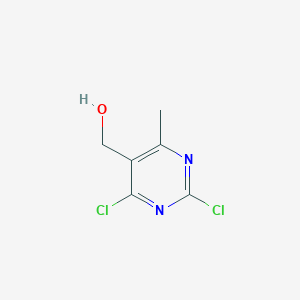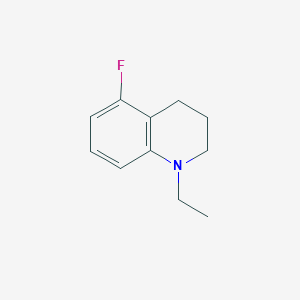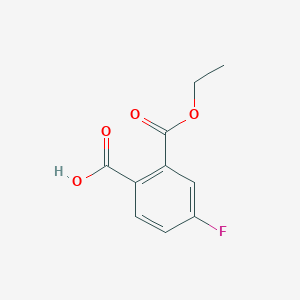
(2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)methanol is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of chlorine, fluorine, and methyl groups attached to a pyridine ring, along with a methanol group. The unique combination of these substituents imparts distinct physical, chemical, and biological properties to the compound, making it of interest in various fields of research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)methanol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under the influence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
(2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove halogen substituents.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium hydride (NaH) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of (2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)aldehyde or carboxylic acid.
Reduction: Formation of dehalogenated pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)methanol has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets. The presence of halogen atoms and the methanol group allows the compound to form strong interactions with enzymes and receptors. These interactions can inhibit or modulate the activity of the target proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(2,4-Dichloro-6-methylpyridin-3-yl)methanol: Similar structure but lacks the fluorine atom.
(6-Methylpyridin-3-yl)methanol: Lacks both chlorine and fluorine atoms.
(2,6-Dichloro-4-methylpyridin-3-yl)methanol: Similar structure but lacks the fluorine atom.
Uniqueness
The presence of both chlorine and fluorine atoms in (2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)methanol imparts unique electronic and steric properties, making it more reactive and versatile in various chemical reactions compared to its analogs. This uniqueness enhances its potential in drug development and other scientific applications .
Propiedades
Fórmula molecular |
C7H6Cl2FNO |
|---|---|
Peso molecular |
210.03 g/mol |
Nombre IUPAC |
(2,6-dichloro-5-fluoro-4-methylpyridin-3-yl)methanol |
InChI |
InChI=1S/C7H6Cl2FNO/c1-3-4(2-12)6(8)11-7(9)5(3)10/h12H,2H2,1H3 |
Clave InChI |
PRJATGJYWYYYSS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=C1F)Cl)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(tert-Butyl)-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13668594.png)
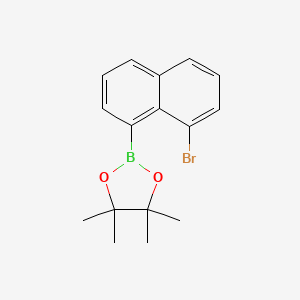
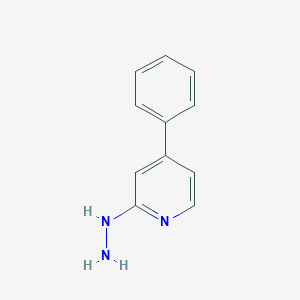
![5-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B13668626.png)
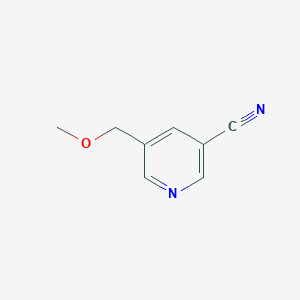
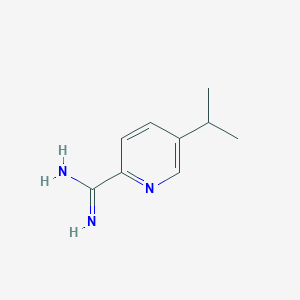
![2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B13668645.png)

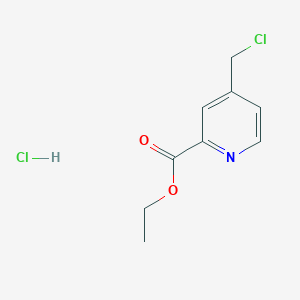
![Tert-butyl 4-chloro-2-cyclopropyl-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B13668665.png)
